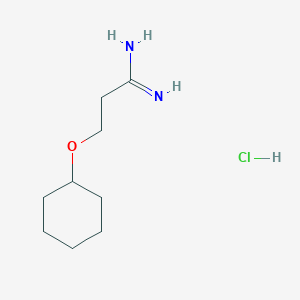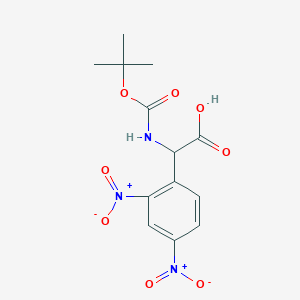
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Applications De Recherche Scientifique
Synthesis and Optical Properties
Research involving derivatives of thiophene carboxylic acids has demonstrated their potential in the synthesis of novel compounds with significant optical properties. For example, a study on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines revealed that these compounds exhibit moderate to high fluorescence quantum yields, making them suitable for applications as invisible ink dyes (Bogza et al., 2018).
Selective Inhibitors Synthesis
Another aspect of research focused on the synthesis of benzo[b]thiophene-2-carboxamidines, which have been found to selectively inhibit urokinase-type plasminogen activator (uPA) with notable potency. This discovery underlines the compound's relevance in medicinal chemistry, particularly in designing inhibitors for specific enzymes (Bridges et al., 1993).
Fluorophore Development for Zn2+ Detection
In the context of chemical sensing, the preparation and study of a Zn2+ specific fluorophore showcased the compound's ability to form fluorescent complexes with Zn2+, highlighting its utility in detecting this metal ion in various environmental and biological contexts (Coleman et al., 2010).
N-Demethylation via Copper Catalysis
Research has also explored the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant. This method highlights an innovative approach to the conversion of amides to carbinolamines, contributing to advancements in organic synthesis techniques (Yi et al., 2020).
Photochemical Degradation Studies
The photochemical degradation of crude oil components has been studied to understand the fate of these substances in marine environments. Research on methylated benzothiophenes, including compounds related to the one of interest, contributes to our understanding of environmental pollution and offers insights into the degradation pathways of oil spill components (Andersson & Bobinger, 1996).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S2/c1-14(10-6-7-19-11(10)12(15)16)20(17,18)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFWYLAAFKHQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)






![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)





